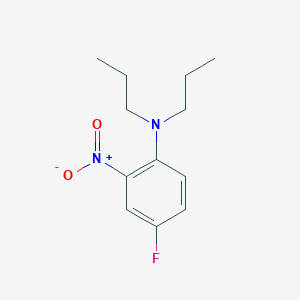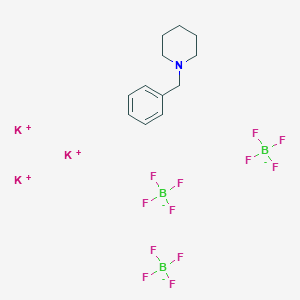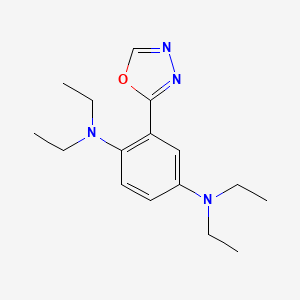
Barium copper oxide (1-1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium copper oxide (1-1) is a chemical compound composed of barium, copper, and oxygen. It is known for its unique properties, particularly in the field of superconductivity. This compound is part of the larger family of rare-earth barium copper oxides, which are renowned for their high-temperature superconducting capabilities .
准备方法
Synthetic Routes and Reaction Conditions: Barium copper oxide (1-1) can be synthesized using various methods. One common approach is the solid-state reaction method, where barium oxide and copper oxide are mixed in stoichiometric ratios and heated at high temperatures (500-600°C) to form the desired compound . Another method involves the use of trifluoroacetic acid-metal-organic deposition (TFA-MOD), which is effective for preparing high-quality thin films of barium copper oxide .
Industrial Production Methods: In industrial settings, the production of barium copper oxide often involves the use of chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the production of long lengths of the final compound at high rates .
化学反应分析
Types of Reactions: Barium copper oxide (1-1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form different oxides, depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in reactions with barium copper oxide include oxygen, hydrogen, and various acids. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products: The major products formed from reactions involving barium copper oxide include different oxides and mixed oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
Barium copper oxide (1-1) has a wide range of scientific research applications. It is extensively studied for its high-temperature superconducting properties, making it a crucial material in the development of superconducting magnets and other advanced technologies . Additionally, it is used in the field of clean energy, particularly in the development of linear generators and other energy-efficient devices . Its unique properties also make it valuable in various industrial applications, including the production of high-field coils and other advanced materials .
作用机制
The mechanism by which barium copper oxide (1-1) exerts its effects is primarily related to its superconducting properties. The compound exhibits high-temperature superconductivity due to the formation of Cooper pairs, which enable electrons to move in sync without resistance . This property is crucial for its applications in superconducting magnets and other advanced technologies .
相似化合物的比较
Barium copper oxide (1-1) is part of the larger family of rare-earth barium copper oxides, which includes compounds such as yttrium barium copper oxide (YBCO), lanthanum barium copper oxide (LBCO), and samarium barium copper oxide (Sm123) . Compared to these similar compounds, barium copper oxide (1-1) is unique in its specific stoichiometric ratio and the resulting properties. For example, YBCO is known for its high critical temperature and magnetic field, making it a popular choice for various applications . barium copper oxide (1-1) offers distinct advantages in terms of its specific reaction conditions and the resulting products .
Conclusion
Barium copper oxide (1-1) is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties, particularly its high-temperature superconducting capabilities, make it a crucial material for the development of advanced technologies. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore and utilize this compound in various fields.
属性
IUPAC Name |
oxobarium;oxocopper |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Cu.2O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJJYPXRKFCRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cu].O=[Ba] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCuO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
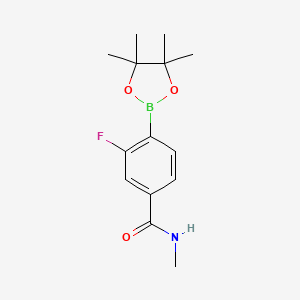
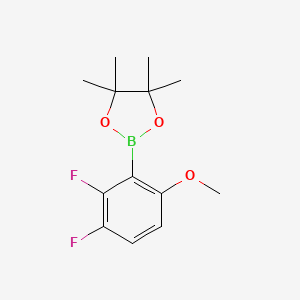
![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)
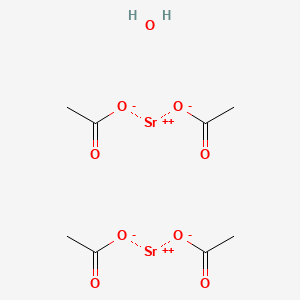


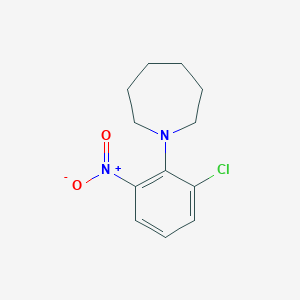
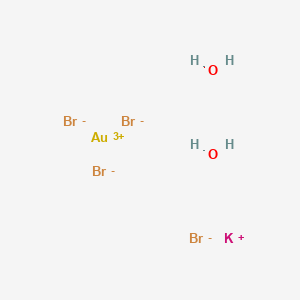
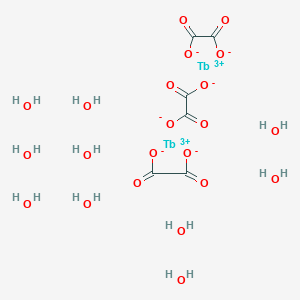
![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)

